molecular formula C8H17ClN2O B6284933 1-(aminomethyl)-N-methylcyclopentane-1-carboxamide hydrochloride CAS No. 2742652-89-5

1-(aminomethyl)-N-methylcyclopentane-1-carboxamide hydrochloride

Cat. No.: B6284933
CAS No.: 2742652-89-5
M. Wt: 192.7
InChI Key:
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Description

1-(aminomethyl)-N-methylcyclopentane-1-carboxamide hydrochloride is a chemical compound with a unique structure that includes a cyclopentane ring substituted with an aminomethyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(aminomethyl)-N-methylcyclopentane-1-carboxamide hydrochloride typically involves the reaction of cyclopentanone with formaldehyde and methylamine to form the intermediate 1-(aminomethyl)cyclopentane. This intermediate is then reacted with methyl isocyanate to yield the desired compound. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts like hydrochloric acid to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(aminomethyl)-N-methylcyclopentane-1-carboxamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(aminomethyl)-N-methylcyclopentane-1-carboxamide hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(aminomethyl)-N-methylcyclopentane-1-carboxamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, while the cyclopentane ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 1-(aminomethyl)cyclopentane-1-carboxamide
  • N-methylcyclopentane-1-carboxamide
  • 1-(aminomethyl)-N-methylcyclohexane-1-carboxamide

Uniqueness

1-(aminomethyl)-N-methylcyclopentane-1-carboxamide hydrochloride is unique due to its specific substitution pattern on the cyclopentane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications where other similar compounds may not be as effective.

Properties

CAS No.

2742652-89-5

Molecular Formula

C8H17ClN2O

Molecular Weight

192.7

Purity

91

Origin of Product

United States

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